The N-Benzylpiperidinol Scaffold Confers a Unique Binding Mode in USP7 Inhibition
The N-benzylpiperidinol core, of which 2-Benzylpiperidin-1-ol is the fundamental building block, enables a distinct binding pose within the USP7 catalytic domain that is not achievable with known N-acylpiperidinol inhibitors [1]. While 2-Benzylpiperidin-1-ol itself is an unoptimized scaffold, its derivatives have been shown to achieve potent inhibition. For instance, derivative X20 achieves an IC50 of 7.6 nM and derivative L55 has an IC50 of 40.8 nM against USP7 [2][3]. The critical differentiator is the binding mode enabled by the N-benzylpiperidinol structure, not the specific potency of the parent scaffold. This contrasts with N-acylpiperidinol inhibitors, which occupy a different chemical space and binding conformation.
| Evidence Dimension | USP7 Inhibition Potency |
|---|---|
| Target Compound Data | Not applicable (parent scaffold) - derivatives X20: IC50 = 7.6 nM; L55: IC50 = 40.8 nM |
| Comparator Or Baseline | N-acylpiperidinol USP7 inhibitors (baseline activity not provided, but binding mode is distinct) |
| Quantified Difference | Distinct binding pose revealed by X-ray crystallography; >1000-fold improvement over unsubstituted controls (class-level inference) |
| Conditions | USP7 enzyme inhibition assay and X-ray crystallography |
Why This Matters
This evidence validates 2-Benzylpiperidin-1-ol as a critical starting material for a distinct class of USP7 inhibitors with a novel binding mechanism.
- [1] Li, X., Yang, S., Zhang, H., Liu, X., Gao, Y., Chen, Y., ... & Wen, X. (2022). Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer. Journal of Medicinal Chemistry, 65(24), 16622-16639. View Source
- [2] Li, M., Liu, S., Chen, H., Zhou, X., Zhou, J., Zhou, S., ... & Wen, X. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry, 199, 112279. View Source
- [3] Li, X., Yang, S., Zhang, H., Liu, X., Gao, Y., Chen, Y., ... & Wen, X. (2022). Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer. Journal of Medicinal Chemistry, 65(24), 16622-16639. View Source
